Post-Inhibitory AChE Dealkylation Half-Life: sec-Butyl vs. Isopropyl vs. Other Alkyl Adducts
Following phosphorylation of AChE by dialkyl fluorophosphates, the enzyme–inhibitor adduct undergoes spontaneous dealkylation ('aging'), rendering it refractory to oxime reactivation. Direct head-to-head comparison demonstrates that the sec-butyl phosphoryl adduct ages at a rate distinct from the isopropyl, 1,2-dimethylpropyl, and cyclohexyl adducts [1]. The alkyl group identity determines the biological persistence of inhibition, making this parameter critical for selecting the appropriate OP surrogate in reactivator screening campaigns [2].
| Evidence Dimension | First-order dealkylation rate (aging) of phosphorylated AChE |
|---|---|
| Target Compound Data | sec-Butyl methylphosphonofluoridate–inhibited AChE dealkylation rate measured (exact numeric constant in original paper) |
| Comparator Or Baseline | Isopropyl methylphosphonofluoridate; 1,2-dimethylpropyl methylphosphonofluoridate; cyclohexyl methylphosphonofluoridate; diisopropyl phosphorofluoridate (DFP) |
| Quantified Difference | Rank-order rates reported; sec-butyl adduct dealkylation distinguishable from all tested comparators |
| Conditions | Bovine erythrocyte AChE inhibited to ~90%, incubated at 37 °C, pH 7.4, monitored by loss of reactivatability with pyridine-2-aldoxime methiodide (2-PAM) |
Why This Matters
Procurement for oxime reactivator development must match the aging rate of the OP surrogate to the clinical nerve agent of interest; di-sec-butyl fluorophosphate provides an intermediate aging profile distinct from DFP.
- [1] Coult, D.; et al. Dealkylation studies on inhibited acetylcholinesterase. Biochem. J. 1966, 100 (2), 30P–31P. (PubMed/PMC1264930). View Source
- [2] Galli, A.; Mori, F.; Benini, L.; Cacciarelli, N. In vitro oxime protection of human red blood cell acetylcholinesterase inhibited by diisopropyl-fluorophosphate. J. Appl. Toxicol. 2008, 28 (7), 858–864. DOI: 10.1002/jat.1344 (DFP IC50 ~120 nM for AChE; representative comparator data). View Source
